methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate
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Overview
Description
Methyl 3-(4-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex organic compound with a unique structure that includes a fused ring system and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the oxadiazocine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a carbonyl compound, under acidic or basic conditions.
Introduction of the ethylphenyl group: This step can be carried out via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst, such as aluminum chloride.
Esterification: The carboxylate group can be introduced through an esterification reaction using methanol and a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate exerts its effects will depend on its specific application. In a biological context, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
- Methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
Uniqueness
Methyl 3-(4-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with other molecules, making it distinct from its similar counterparts.
Properties
IUPAC Name |
methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-13-5-8-15(9-6-13)23-20(25)22-17-12-21(23,2)27-18-10-7-14(11-16(17)18)19(24)26-3/h5-11,17H,4,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZNFFAQXRIHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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